1-(4-Isobutylphenyl)ethanamine
Overview
Description
1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield the desired amine .
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1-(4-isobutylphenyl)ethanone in the presence of a suitable catalyst, such as palladium on carbon. This method offers high yields and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated aromatic compounds, isocyanates.
Major Products Formed:
Oxidation: 1-(4-Isobutylphenyl)ethanone.
Reduction: Secondary amines.
Substitution: Substituted derivatives containing various functional groups.
Scientific Research Applications
1-(4-Isobutylphenyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit soluble epoxide hydrolase and cyclooxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Isobutylphenyl)ethanol
- 1-(4-Isobutylphenyl)ethanone
- 1-(4-Isobutylphenyl)ethylamine
Comparison: 1-(4-Isobutylphenyl)ethanamine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions and interact with biological targets. Compared to its analogs, such as 1-(4-Isobutylphenyl)ethanol and 1-(4-Isobutylphenyl)ethanone, the amine group provides distinct reactivity and biological activity, making it valuable in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-52-5 | |
Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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